Tert-butyl 4-amino-2-hydroxybenzoate

Description

BenchChem offers high-quality Tert-butyl 4-amino-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTXKCAAVOPISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700583 | |

| Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889858-34-8 | |

| Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-amino-2-hydroxybenzoate molecular structure and weight

An In-Depth Technical Guide to Tert-butyl 4-amino-2-hydroxybenzoate: Structure, Properties, and Synthetic Considerations for Drug Development

Introduction

Tert-butyl 4-amino-2-hydroxybenzoate is a substituted aromatic carboxyester of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. As a derivative of both 4-aminosalicylic acid and para-aminobenzoic acid (PABA), it belongs to a class of compounds recognized for their broad biological activities and utility as foundational scaffolds in pharmaceutical development.[1] The strategic placement of its functional groups—a hydroxyl, an amine, and a sterically hindered tert-butyl ester—provides a unique combination of chemical reactivity and physicochemical properties.

The PABA scaffold, for instance, is a well-established "building block" for synthesizing molecules with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Furthermore, the 4-amino-2-hydroxybenzoic acid core has been incorporated into more complex molecules that exhibit potent neuroprotective effects, highlighting its potential in developing treatments for conditions like ischemic stroke.[2]

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides an in-depth analysis of the molecular structure and physicochemical properties of Tert-butyl 4-amino-2-hydroxybenzoate, outlines a robust synthetic strategy, and discusses its applications as a key intermediate in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its application in research and development.

Molecular Structure

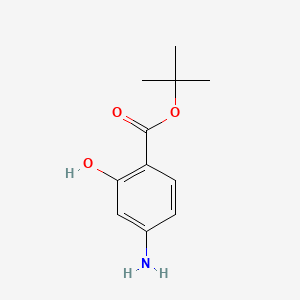

The formal IUPAC name for this compound is tert-butyl 4-amino-2-hydroxybenzoate. Its structure consists of a central benzene ring substituted with a hydroxyl group at position 2, an amino group at position 4, and a tert-butoxycarbonyl group at position 1.

Caption: 2D Molecular Structure of Tert-butyl 4-amino-2-hydroxybenzoate.

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [3][4] |

| Molecular Weight | 209.24 g/mol | [3][4] |

| Exact Mass | 209.10519334 Da | [4] |

| CAS Number | 889858-34-8 | |

| PubChem CID | 53432586 | [3] |

| Isomeric SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O | [3] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis and Characterization

Synthetic Strategy

The direct tert-butylation of 4-amino-2-hydroxybenzoic acid presents significant challenges due to the presence of three reactive sites: the carboxylic acid, the phenolic hydroxyl group, and the aromatic amino group. A more robust and controlled approach involves a multi-step synthesis using a commercially available starting material, such as 2-hydroxy-4-nitrobenzoic acid. This strategy utilizes protecting groups and a late-stage reduction of the nitro group to yield the desired product with high purity.

The proposed workflow is designed to be self-validating, with purification and characterization steps at each key transformation to ensure the integrity of intermediates.

Caption: Proposed synthetic workflow for Tert-butyl 4-amino-2-hydroxybenzoate.

Representative Synthetic Protocol

This protocol details a plausible method for synthesizing the title compound based on the workflow above.

Step 1: Protection of the Phenolic Hydroxyl Group

-

Dissolve 2-hydroxy-4-nitrobenzoic acid in a suitable solvent like acetone or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl.

-

Add a protecting group reagent, for example, benzyl bromide, and heat the reaction mixture under reflux until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting protected acid intermediate via recrystallization or column chromatography.

Step 2: Formation of the Tert-butyl Ester

-

Dissolve the protected nitro acid from Step 1 in a solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath. Add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by a catalytic amount of DMAP (4-dimethylaminopyridine).

-

Add tert-butanol to the mixture and allow the reaction to stir at room temperature overnight.

-

Filter the reaction mixture to remove urea byproducts and wash the filtrate with dilute acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected nitro ester. Purify by flash chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve the purified ester from Step 2 in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the protected amino ester, which can often be used in the next step without further purification.

Step 4: Deprotection of the Hydroxyl Group

-

If a benzyl protecting group was used, the deprotection can be achieved concurrently during Step 3 (hydrogenolysis).

-

Dissolve the protected amino ester from Step 3 in a suitable solvent.

-

Add 10% Pd/C and expose to a hydrogen atmosphere, similar to the nitro reduction step.

-

After the reaction is complete, filter off the catalyst and remove the solvent.

-

Purify the final product, Tert-butyl 4-amino-2-hydroxybenzoate, by column chromatography or recrystallization to achieve high purity.

Characterization Methods

Validation of the final product's identity and purity is critical.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic sharp singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region should display distinct signals for the three protons on the benzene ring. Broad, exchangeable singlets corresponding to the -NH₂ and -OH protons would also be present.

-

FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands. These include broad O-H and N-H stretching peaks (around 3200-3500 cm⁻¹), a strong C=O stretch for the ester group (around 1680-1700 cm⁻¹), and C-O and C-N stretching bands.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value of 209.1052.

Applications in Drug Development

Tert-butyl 4-amino-2-hydroxybenzoate is primarily valued as a versatile intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Scaffold for Novel Compounds: Its trifunctional nature allows for selective modification at the amino, hydroxyl, or ester groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively hydrolyzed under acidic conditions in a late-stage synthesis to unmask the free acid.

-

Precursor to Bioactive Molecules: The core structure is present in compounds investigated for significant biological activity. For example, the related derivative 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid has been shown to protect against oxygen-glucose deprivation/reperfusion injury in neuronal cells, a key model for ischemic stroke.[2] This demonstrates the therapeutic potential of molecules built upon this foundational scaffold.

-

Analogue Synthesis: Researchers can use this compound to create libraries of related molecules by reacting the amino or hydroxyl groups. This is a common strategy in lead optimization to improve the potency, selectivity, and pharmacokinetic properties of a drug candidate.

Conclusion

Tert-butyl 4-amino-2-hydroxybenzoate is a valuable chemical entity for researchers in the pharmaceutical sciences. Its well-defined molecular structure and versatile functional groups make it an important precursor for the synthesis of complex therapeutic agents. The synthetic strategies and characterization data outlined in this guide provide a solid foundation for its use in drug discovery programs, enabling the development of novel molecules with the potential to address a range of therapeutic needs.

References

- Cenmed Enterprises. tert-Butyl 4-amino-2-hydroxybenzoate (C007B-540083).

-

PubChem. Tert-butyl 2-amino-3-hydroxybenzoate. National Institutes of Health. Available from: [Link].

-

International Laboratory USA. tert-butyl 4-amino-2-hydroxybenzoate. Available from: [Link].

-

PubMed. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. National Library of Medicine. Available from: [Link].

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. Tert-butyl 2-amino-3-hydroxybenzoate | C11H15NO3 | CID 68450803 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-amino-2-hydroxybenzoate

Abstract

Tert-butyl 4-amino-2-hydroxybenzoate is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its application in research and development, particularly in areas such as formulation, quality control, and process optimization. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. While specific experimental data for some properties are not widely published, this document outlines the authoritative, industry-standard protocols for their determination. We delve into the theoretical basis and practical execution of methodologies for assessing melting point, solubility, and spectral characteristics, providing researchers with the foundational knowledge required for effective application and analysis.

Introduction and Molecular Overview

Tert-butyl 4-amino-2-hydroxybenzoate (CAS No. 889858-34-8) is an organic molecule incorporating three key functional groups on a benzene ring: a carboxylic acid esterified with a bulky tert-butyl group, a primary amine, and a hydroxyl group. This unique combination of a hydrogen-bond donating amine and hydroxyl group, a hydrogen-bond accepting carbonyl, and a lipophilic tert-butyl group imparts a distinct profile of polarity, solubility, and reactivity. These features are critical in drug design for modulating properties like membrane permeability, receptor binding, and metabolic stability.

This guide serves as a technical resource for scientists, providing not just compiled data but also the field-proven experimental frameworks necessary to generate and validate these properties in a laboratory setting.

Core Molecular Identifiers

A consistent and accurate identification of the compound is the first step in any scientific endeavor. The fundamental identifiers for Tert-butyl 4-amino-2-hydroxybenzoate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 889858-34-8 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | |

| Molecular Weight | 209.24 g/mol | |

| Appearance | Light yellow to yellow powder or crystals | [1] |

| Purity | Typically ≥95% | [1] |

| SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O | |

| InChIKey | JHTXKCAAVOPISU-UHFFFAOYSA-N | [1] |

Thermal Properties: Melting Point

The melting point is a fundamental physical property that provides a primary indication of a solid compound's purity. For crystalline solids, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities tend to depress and broaden this range. While a specific, experimentally verified melting point for Tert-butyl 4-amino-2-hydroxybenzoate is not consistently reported in publicly available literature, its determination is straightforward using standard laboratory techniques.

Causality and Importance in Drug Development

-

Purity Assessment: The melting point is a rapid and cost-effective quality control check. A deviation from an established standard indicates the presence of impurities or a different polymorphic form.

-

Stability and Formulation: The melting point influences the compound's stability at various temperatures and is a critical parameter in developing formulations, especially for solid dosage forms.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points, solubilities, and bioavailabilities. Melting point determination is a key tool in identifying and characterizing these forms.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which is a standard and reliable method.

Methodology:

-

Sample Preparation:

-

Ensure the sample of Tert-butyl 4-amino-2-hydroxybenzoate is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the crystalline powder onto a clean, dry watch glass.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder.

-

Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. For more efficient packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20°C/minute) to get a rough estimate.

-

For an accurate measurement, set the starting temperature to at least 20°C below the estimated melting point.

-

Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Measurement and Observation:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

For a self-validating system, repeat the measurement with a fresh sample in a new capillary tube. Consistent results across two or more measurements confirm the accuracy of the determination.

-

Caption: Workflow for Equilibrium Solubility by Shake-Flask Method.

Spectroscopic Properties

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| tert-Butyl Protons | ~1.5 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons. |

| Aromatic Protons | 6.0 - 7.5 | Doublet (d), Doublet of Doublets (dd) | 3H | Three protons on the benzene ring. Their specific shifts and coupling patterns depend on the electronic effects of the -OH, -NH₂, and ester substituents. |

| Amino Protons | Broad singlet | 2H | Protons of the -NH₂ group. The signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. | |

| Hydroxyl Proton | Broad singlet | 1H | Proton of the phenolic -OH group. Similar to the amino protons, this signal is typically broad and its position is variable. |

Predicted FT-IR Spectral Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity | Functional Group & Rationale |

| O-H Stretch | 3200 - 3600 | Strong, Broad | The phenolic hydroxyl group. The peak is typically broad due to hydrogen bonding. |

| N-H Stretch | 3300 - 3500 | Medium | The primary amine group. Often appears as a doublet (two peaks) corresponding to the symmetric and asymmetric stretching modes. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H bonds of the tert-butyl group. |

| C=O Stretch (Ester) | 1680 - 1720 | Strong, Sharp | The carbonyl group of the tert-butyl ester. This is a very characteristic and intense absorption. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Carbon-carbon double bonds within the aromatic ring. |

| C-O Stretch | 1100 - 1300 | Strong | C-O bonds of the ester and phenol groups. |

Conclusion

The physical properties of Tert-butyl 4-amino-2-hydroxybenzoate are integral to its successful application in scientific research and drug development. This guide has provided a framework for understanding and determining these essential characteristics. While some specific data points like melting point and solubility require experimental determination, the robust, validated protocols detailed herein provide a clear path for researchers to generate reliable data. The predicted spectroscopic signatures serve as a valuable tool for structural confirmation and quality control. By synthesizing theoretical principles with practical, field-proven methodologies, this guide equips professionals with the necessary knowledge to confidently work with this promising compound.

References

-

Cenmed Enterprises. tert-Butyl 4-amino-2-hydroxybenzoate (C007B-540083). [Link]

-

International Laboratory USA. tert-butyl 4-amino-2-hydroxybenzoate. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

NICEATM. Test Method Protocol for Solubility Determination. [Link]

Sources

A Technical Guide to the Solubility of Tert-butyl 4-amino-2-hydroxybenzoate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

Tert-butyl 4-amino-2-hydroxybenzoate, a substituted aminobenzoic acid derivative, represents a class of molecules with significant potential in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), its efficacy and successful formulation are intrinsically linked to its physicochemical properties, paramount among which is solubility. Understanding the solubility of tert-butyl 4-amino-2-hydroxybenzoate in various organic solvents is a cornerstone for processes such as synthesis, purification, crystallization, and the development of stable, bioavailable dosage forms.[1]

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of tert-butyl 4-amino-2-hydroxybenzoate. While specific experimental solubility data for this compound (CAS Number: 889858-34-8) is not extensively available in published literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to predict and experimentally quantify its solubility in a range of organic solvents.

Physicochemical Properties and a Priori Solubility Considerations

The molecular structure of tert-butyl 4-amino-2-hydroxybenzoate dictates its solubility behavior. Key structural features include:

-

Aromatic Ring: The benzene ring provides a nonpolar character.

-

Amino (-NH2) and Hydroxyl (-OH) Groups: These functional groups are capable of acting as both hydrogen bond donors and acceptors, imparting polarity to the molecule.

-

Tert-butyl Ester Group (-COOC(CH3)3): The bulky, nonpolar tert-butyl group can influence crystal packing and reduce the molecule's ability to be solvated by polar solvents.

The interplay of these features suggests that tert-butyl 4-amino-2-hydroxybenzoate will exhibit a nuanced solubility profile. The principle of "like dissolves like" is a fundamental starting point for prediction.[2][3] Solvents with a polarity that is complementary to that of the solute are more likely to be effective.

Predicting Solubility: A Qualitative Framework

Based on the structure, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino and hydroxyl groups can form hydrogen bonds with these solvents, suggesting a degree of solubility. For instance, the related compound methyl 4-amino-2-hydroxybenzoate is slightly soluble in methanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the -NH2 and -OH groups of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar aromatic ring and the tert-butyl group may lead to some solubility in these solvents, although the polar functional groups will limit this.

Quantitative Solubility Determination: Experimental Protocols

To obtain precise solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the solubility of tert-butyl 4-amino-2-hydroxybenzoate.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[5]

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of tert-butyl 4-amino-2-hydroxybenzoate into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25°C.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration of the solute in the solution does not change over a further period of agitation to confirm equilibrium.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of tert-butyl 4-amino-2-hydroxybenzoate in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: A flowchart of the shake-flask method for solubility determination.

Data Presentation: A Template for Your Findings

The following table provides a structured format for reporting experimentally determined solubility data for tert-butyl 4-amino-2-hydroxybenzoate.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Dichloromethane | Halogenated | 25 | ||

| Toluene | Aromatic | 25 | ||

| Hexane | Nonpolar | 25 |

Logical Relationships in Solubility

The solubility of tert-butyl 4-amino-2-hydroxybenzoate is governed by a balance of intermolecular forces.

Diagram of Factors Influencing Solubility:

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 4-amino-2-hydroxybenzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of Tert-butyl 4-amino-2-hydroxybenzoate, a key intermediate in various synthetic applications. By integrating theoretical principles with practical, field-proven insights, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will explore detailed spectral assignments, discuss the influence of molecular structure on chemical shifts and coupling constants, and provide robust experimental protocols for acquiring high-quality NMR data.

Introduction: The Significance of Tert-butyl 4-amino-2-hydroxybenzoate

Tert-butyl 4-amino-2-hydroxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure combines a benzoic acid ester with electron-donating hydroxyl (-OH) and amino (-NH₂) groups, making it a versatile building block for more complex molecular architectures. Accurate structural confirmation is the bedrock of chemical synthesis, and NMR spectroscopy provides the most definitive, non-destructive method for verifying the identity and purity of such compounds in solution. This guide explains the causality behind the observed spectral features, empowering the scientist to not just identify the molecule, but to understand its electronic and structural properties.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, we must first understand the molecular structure and identify the chemically distinct, or non-equivalent, nuclei.

Caption: Numbering scheme for ¹H and ¹³C nuclei in Tert-butyl 4-amino-2-hydroxybenzoate.

The structure contains:

-

Aromatic Protons: Three protons on the benzene ring (H3, H5, H6) in distinct chemical environments.

-

Tert-butyl Protons: Nine equivalent protons of the three methyl groups.

-

Exchangeable Protons: Protons on the hydroxyl (-OH) and amino (-NH₂) groups. These are often broad and may exchange with deuterium from the solvent.

-

Aromatic Carbons: Six unique carbons in the benzene ring.

-

Ester Carbons: One carbonyl carbon (C=O) and one quaternary carbon of the tert-butyl group.

-

Tert-butyl Carbons: The three equivalent methyl carbons.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The choice of solvent is critical. A polar aprotic solvent like DMSO-d₆ is ideal as it solubilizes the compound well and, importantly, slows down the exchange rate of -OH and -NH₂ protons, allowing them to be observed as distinct signals.

Rationale for Predicted Chemical Shifts:

-

-OH and -NH₂ Groups: These are strong electron-donating groups (EDGs) that increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding shifts the attached protons upfield (to lower ppm values).

-

-COOtBu Group: This is an electron-withdrawing group (EWG) that deshields the ring, shifting protons downfield (to higher ppm values).

-

H6: Is ortho to the ester (strong EWG) and meta to the -NH₂ group (weak EDG effect at meta). It is expected to be the most downfield aromatic proton.

-

H5: Is ortho to the -NH₂ group (strong EDG) and meta to both the -OH and ester groups. It is expected to be significantly shielded.

-

H3: Is ortho to the -OH group (strong EDG) and meta to the -NH₂ group. It is also expected to be strongly shielded.

-

Tert-butyl Group: These 9 protons are isolated from electronegative atoms and will appear far upfield as a sharp singlet.

Experimental Data & Assignments:

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-tBu | 1.50 | Singlet (s) | 9H | - | Protons on C9, C10, C11 |

| H5 | 6.17 | Doublet of doublets (dd) | 1H | J = 8.6, 2.3 Hz | Aromatic proton at C5 |

| H3 | 6.25 | Doublet (d) | 1H | J = 2.3 Hz | Aromatic proton at C3 |

| -NH₂ | 5.70 | Broad Singlet (br s) | 2H | - | Amino protons |

| H6 | 7.45 | Doublet (d) | 1H | J = 8.6 Hz | Aromatic proton at C6 |

| -OH | 9.95 | Broad Singlet (br s) | 1H | - | Hydroxyl proton |

Analysis of Splitting Patterns:

-

H6 (7.45 ppm): Coupled only to H5 (ortho coupling), resulting in a doublet with a large coupling constant (J ≈ 8.6 Hz).

-

H5 (6.17 ppm): Coupled to H6 (ortho coupling, J ≈ 8.6 Hz) and to H3 (meta coupling), resulting in a doublet of doublets. The smaller coupling (J ≈ 2.3 Hz) is characteristic of a four-bond meta-coupling.

-

H3 (6.25 ppm): Coupled only to H5 (meta coupling), appearing as a doublet with a small coupling constant (J ≈ 2.3 Hz).

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The broadband proton-decoupled ¹³C NMR spectrum shows 8 distinct signals, corresponding to the 8 unique carbon environments (the three tert-butyl methyl carbons are equivalent).

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C7): Ester carbonyls are strongly deshielded and appear far downfield, typically in the 165-175 ppm range.

-

Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. Carbons directly attached to electron-donating -OH and -NH₂ groups (C2, C4) are shifted downfield due to the resonance effect, while the carbons ortho and para to them are shielded (shifted upfield).

-

Tert-butyl Carbons (C8, C9/10/11): The quaternary carbon (C8) appears around 80 ppm, while the highly shielded methyl carbons appear far upfield (~28 ppm).

Experimental Data & Assignments:

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| C9, C10, C11 | 28.1 | tert-butyl methyl carbons |

| C8 | 79.5 | tert-butyl quaternary carbon |

| C1 | 103.8 | Aromatic C-H |

| C3 | 107.5 | Aromatic C-H |

| C5 | 108.2 | Aromatic C-H |

| C6 | 131.5 | Aromatic C-H |

| C4 | 151.8 | Aromatic C-NH₂ |

| C2 | 158.0 | Aromatic C-OH |

| C7 | 165.4 | Ester Carbonyl (C=O) |

Experimental Protocols

Adherence to a validated protocol is essential for reproducibility and data integrity.

A. Sample Preparation A well-prepared sample is the foundation of a high-quality NMR spectrum.[1][2]

-

Weighing: Accurately weigh 15-25 mg of Tert-butyl 4-amino-2-hydroxybenzoate into a clean, dry vial.[1][3] For ¹³C NMR, a higher concentration may be beneficial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[4]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

-

Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[5] The sample height should be between 4 and 5 cm.[1]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and cap it securely.[1][2]

Caption: Standardized workflow from sample preparation to final data analysis.

B. Data Acquisition Parameters These are typical starting parameters for a 400 MHz spectrometer.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus: ¹H / ¹³C

-

Temperature: 298 K (25 °C)[6]

-

¹H Parameters:

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 4.0 s

-

-

¹³C Parameters:

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.5 s

-

Decoupling: Broadband proton decoupling

-

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive fingerprint for Tert-butyl 4-amino-2-hydroxybenzoate. The ¹H spectrum is characterized by a highly deshielded aromatic proton ortho to the ester group, two shielded aromatic protons influenced by the powerful -OH and -NH₂ donating groups, and a prominent upfield singlet for the nine tert-butyl protons. The ¹³C spectrum confirms the presence of eight unique carbon environments, with the ester carbonyl appearing at the far downfield end of the spectrum. This comprehensive guide provides the necessary framework for scientists to confidently acquire, interpret, and validate the structure of this important chemical intermediate, ensuring the integrity of their research and development endeavors.

References

- How To Prepare And Run An NMR Sample. (2025). alwsci Blogs.

- FT-NMR Sample Prepar

- NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities, College of Science and Engineering.

- NMR Sample Prepar

- NMR Sample Preparation. (n.d.).

-

Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

- Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide. (n.d.). Benchchem.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. scribd.com [scribd.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Mass spectrometry fragmentation pattern of Tert-butyl 4-amino-2-hydroxybenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-amino-2-hydroxybenzoate

Introduction

Tert-butyl 4-amino-2-hydroxybenzoate is a substituted aromatic compound featuring a confluence of functional groups that make its structural elucidation by mass spectrometry a compelling case study. With a molecular formula of C₁₁H₁₅NO₃ and a monoisotopic mass of 209.1052 g/mol , this molecule serves as a valuable building block in organic synthesis and holds potential as an intermediate in the development of pharmaceutical agents.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification.

This guide provides a detailed analysis of the predicted fragmentation pattern of Tert-butyl 4-amino-2-hydroxybenzoate, primarily under electrospray ionization (ESI) and electron ionization (EI) conditions. As a Senior Application Scientist, the narrative will focus on the causal relationships between molecular structure and fragmentation pathways, offering field-proven insights into the interpretation of the resulting mass spectra. We will explore the dominant cleavage mechanisms, the rationale behind experimental choices, and a self-validating protocol for acquiring high-quality data.

Molecular Structure and Ionization Propensity

The fragmentation of a molecule is intrinsically linked to its structure. The key functional groups in Tert-butyl 4-amino-2-hydroxybenzoate are:

-

Tert-butyl Ester: This bulky group is sterically hindered and prone to characteristic fragmentation pathways, primarily involving the loss of isobutylene.

-

Aromatic Ring: The stable benzene ring tends to remain intact, often forming the core of many fragment ions.[3]

-

Amino Group (-NH₂): A basic site that readily accepts a proton, making the molecule highly suitable for positive mode electrospray ionization ([M+H]⁺).

-

Hydroxyl Group (-OH): An acidic proton that can be lost in negative ion mode ([M-H]⁻). It can also participate in rearrangement reactions and the elimination of water.

Given the presence of the basic amino group, positive ion mode ESI is the preferred method for generating a strong protonated molecular ion signal, [M+H]⁺ at m/z 210.1125. Electron ionization (EI), a "hard" ionization technique, will produce a radical molecular ion (M⁺•) at m/z 209.1052, which, due to its high internal energy, will undergo more extensive fragmentation compared to the even-electron species generated by ESI.[4][5][6]

Predicted Fragmentation Pathways

Upon ionization, the excess energy is dissipated through the cleavage of chemical bonds. The fragmentation of Tert-butyl 4-amino-2-hydroxybenzoate is dominated by the lability of the tert-butyl ester group.

Primary Fragmentation: The Tert-butyl Ester

The most characteristic and often base peak-generating fragmentation for tert-butyl esters is the facile loss of a neutral isobutylene molecule (C₄H₈, 56 Da). This occurs via a six-membered ring transition state, a process analogous to the McLafferty rearrangement, and is driven by the formation of the highly stable isobutylene.[7]

-

[M+H]⁺ (m/z 210) → m/z 154 + C₄H₈: In ESI-MS/MS, the protonated molecule readily eliminates isobutylene to form the protonated 4-amino-2-hydroxybenzoic acid ion at m/z 154. This is an even-electron to even-electron transition and is highly favored.

-

M⁺• (m/z 209) → m/z 153 + C₄H₈: Under EI conditions, the radical cation undergoes a similar rearrangement to yield the 4-amino-2-hydroxybenzoic acid radical cation at m/z 153.

A competing, though typically less favorable, pathway is the homolytic cleavage leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da).

-

M⁺• (m/z 209) → m/z 152 + •C(CH₃)₃: This fragmentation results in an even-electron ion at m/z 152.

The high stability of the tert-butyl cation (m/z 57) also makes its direct observation possible, especially under higher collision energies.

Secondary Fragmentation: The Benzoic Acid Core

The primary fragment ion, the (protonated) 4-amino-2-hydroxybenzoic acid, undergoes further fragmentation characteristic of substituted benzoic acids.

-

Loss of Water (H₂O, 18 Da): The presence of the ortho-hydroxyl group to the carboxylic acid facilitates the loss of water.

-

m/z 154 → m/z 136 + H₂O

-

-

Decarboxylation (Loss of CO₂, 44 Da): The carboxylic acid group can be lost as carbon dioxide.

-

m/z 154 → m/z 110 + CO₂

-

-

Loss of Carbon Monoxide (CO, 28 Da): A common fragmentation for phenolic compounds, often following decarboxylation or water loss.[8]

-

m/z 136 → m/z 108 + CO

-

The interplay of these pathways creates a rich fragmentation spectrum that provides definitive structural confirmation.

Data Presentation: Summary of Key Fragments

The following table summarizes the major expected ions for Tert-butyl 4-amino-2-hydroxybenzoate in both positive ESI-MS/MS and EI modes.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| ESI (+) | 210.1 | 154.1 | 56 (C₄H₈) | [4-amino-2-hydroxybenzoic acid + H]⁺ |

| ESI (+) | 210.1 | 57.1 | 153 (C₇H₆NO₃) | [C(CH₃)₃]⁺ (tert-butyl cation) |

| ESI (+) | 154.1 | 136.1 | 18 (H₂O) | [M+H - C₄H₈ - H₂O]⁺ |

| ESI (+) | 154.1 | 110.1 | 44 (CO₂) | [4-aminophenol + H]⁺ |

| EI | 209.1 | 194.1 | 15 (CH₃) | [M - CH₃]⁺• (Loss of methyl from t-butyl) |

| EI | 209.1 | 153.1 | 56 (C₄H₈) | [4-amino-2-hydroxybenzoic acid]⁺• |

| EI | 153.1 | 135.1 | 18 (H₂O) | [M - C₄H₈ - H₂O]⁺• |

| EI | 153.1 | 109.1 | 44 (CO₂) | [4-aminophenol]⁺• |

| EI | 209.1 | 57.1 | 152 (C₇H₅NO₃) | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocol: Acquiring the Mass Spectrum

This protocol describes a self-validating system for the robust analysis of Tert-butyl 4-amino-2-hydroxybenzoate using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which allows for both high-resolution full scan and targeted MS/MS experiments.

Step 1: Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of Tert-butyl 4-amino-2-hydroxybenzoate in HPLC-grade methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode ESI). The addition of formic acid is critical as it promotes protonation, enhancing the [M+H]⁺ signal.

-

System Suitability: Prepare a solution of a known compound (e.g., caffeine, leucine-enkephalin) at a similar concentration to verify instrument performance before and after the analysis.

Step 2: Liquid Chromatography (Optional) & Direct Infusion

-

Direct Infusion: For initial characterization, infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. This method is fast and provides a clear spectrum of the pure compound without chromatographic effects.

-

LC-MS (If required): If analyzing a complex mixture, use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A suitable gradient would be from 10% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes. This separates the analyte from impurities.

Step 3: Mass Spectrometer Configuration (Positive ESI Mode)

-

Ion Source Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 – 4.5 kV

-

Source Temperature: 120 – 150 °C

-

Desolvation Gas (N₂): Flow rate of 600-800 L/hr at a temperature of 350-450 °C. Rationale: These parameters ensure efficient droplet formation and desolvation without causing thermal degradation of the analyte.

-

-

Mass Analyzer Settings:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500. This range covers the expected molecular ion and all major fragments.

-

Tandem MS (MS/MS): Select the protonated molecular ion (m/z 210.1) as the precursor for collision-induced dissociation (CID).

-

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). Rationale: A ramp ensures that both low-energy (e.g., loss of isobutylene) and high-energy (e.g., ring fragmentation) dissociation channels are observed in a single experiment, providing a comprehensive fragmentation map.

-

Step 4: Data Analysis and Validation

-

Molecular Ion Confirmation: In the full scan spectrum, verify the presence of the [M+H]⁺ ion at m/z 210.1125. Check for the expected isotopic pattern for C₁₁H₁₆NO₃⁺. The high-resolution mass measurement should be within 5 ppm of the theoretical mass.

-

Fragmentation Analysis: Examine the MS/MS spectrum. Identify fragment ions corresponding to the predicted losses (56 Da, 18 Da, 44 Da, etc.). Verify their accurate masses to confirm elemental compositions.

-

Trustworthiness Check: The observation of the logical series of fragmentations (e.g., m/z 210 → 154 → 136) provides a self-validating dataset that confirms the structure with high confidence.

Visualizations

Experimental Workflow

Caption: Experimental workflow for MS/MS analysis.

Predicted ESI-MS/MS Fragmentation Pathway

Sources

- 1. cenmed.com [cenmed.com]

- 2. Tert-butyl 2-amino-3-hydroxybenzoate | C11H15NO3 | CID 68450803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Potential Mechanisms of Action of Tert-butyl 4-amino-2-hydroxybenzoate Derivatives

Introduction

Tert-butyl 4-amino-2-hydroxybenzoate derivatives represent a class of organic compounds with significant therapeutic potential, stemming from their structural similarity to aminosalicylates and other bioactive phenolic compounds. While this specific class of derivatives is an emerging area of research, we can infer and propose several plausible mechanisms of action based on the well-established pharmacology of related molecular scaffolds. This guide provides a comprehensive overview of these potential mechanisms, supported by scientific literature, and details robust experimental protocols for their validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic promise of these compounds.

The core structure, featuring a 4-amino-2-hydroxybenzoic acid backbone, is a key pharmacophore found in drugs like mesalazine (5-aminosalicylic acid), a cornerstone in the treatment of inflammatory bowel disease (IBD). The addition of a tert-butyl group can significantly alter the compound's lipophilicity, membrane permeability, and metabolic stability, potentially leading to novel pharmacological profiles. This guide will explore potential mechanisms centered around anti-inflammatory, antioxidant, and specific enzyme/receptor inhibitory activities.

Part 1: Proposed Mechanisms of Action

Based on the activities of structurally related compounds, we propose three primary avenues for the mechanism of action of Tert-butyl 4-amino-2-hydroxybenzoate derivatives:

-

Broad-Spectrum Anti-Inflammatory Activity

-

Modulation of Cellular Oxidative Stress Pathways

-

Targeted Inhibition of Key Enzymes and Receptors

Broad-Spectrum Anti-Inflammatory Activity

The anti-inflammatory effects of aminosalicylates are believed to be multifactorial and largely topical at the site of inflammation.[1] We hypothesize that Tert-butyl 4-amino-2-hydroxybenzoate derivatives share these properties.

A primary mechanism of anti-inflammatory drugs is the suppression of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Prostaglandin Synthesis Inhibition: Prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[2][3] It is plausible that these derivatives could inhibit COX-1 and/or COX-2.

-

Leukotriene Pathway Inhibition: Leukotrienes, another class of inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway, are implicated in asthma and other inflammatory conditions.[4][5] Aminosalicylates have been shown to reduce leukotriene production.[1][6]

-

PPAR-γ Activation: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating inflammation, particularly in the colon.[7] The anti-inflammatory effects of 5-aminosalicylic acid (5-ASA) are dependent on its ability to activate PPAR-γ.[8][9] The N-acetylated metabolite of 5-ASA binds to PPAR-γ, inducing its translocation to the nucleus where it downregulates pro-inflammatory gene expression.[10][11][12]

-

NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[13] The PPAR-γ-RXR complex can downregulate NF-κB activity, thus reducing the production of pro-inflammatory cytokines.[10][12] Aminosalicylates are known to modulate NF-κB signaling.[13]

-

JAK-STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a variety of cytokines and growth factors involved in inflammation and immunity.[1][14] Inhibition of this pathway is a therapeutic strategy for autoimmune and inflammatory diseases.[1][15][16]

A key event in inflammation is the recruitment of leukocytes to the site of injury or infection. Aminosalicylates can inhibit the chemotactic response of leukocytes, thereby preventing their accumulation and reducing inflammation.[6]

Modulation of Cellular Oxidative Stress Pathways

Phenolic compounds are well-known for their antioxidant properties.[17][18][19] Oxidative stress is a key pathological feature in many inflammatory and neurodegenerative diseases.[17]

The hydroxyl and amino groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, a common mechanism for phenolic antioxidants.[20]

-

Nrf2/HO-1 Pathway Activation: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[20] Upon activation, it translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[17] A specific derivative, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exert neuroprotective effects by activating the Akt/Nrf2/HO-1 pathway.[17] Polyphenols, in general, are known to activate Nrf2 signaling.[20]

-

Akt Signaling: The Akt signaling pathway is a central regulator of cell survival and is often involved in cellular protection against oxidative stress.[6][10] As mentioned, this pathway can lead to the activation of Nrf2.[17]

Targeted Inhibition of Key Enzymes and Receptors

The structural features of these derivatives may allow for specific interactions with various enzymes and receptors.

Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes. SIRT5 has been identified as a potential therapeutic target in cancer.[21] Notably, 2-hydroxybenzoic acid derivatives have been identified as selective SIRT5 inhibitors.[20]

Farnesoid X receptor (FXR) is a nuclear receptor involved in bile acid metabolism and has been implicated in liver diseases.[22][23] 3-(tert-butyl)-4-hydroxyphenyl benzoate derivatives have been discovered as FXR antagonists.[18]

Part 2: Experimental Validation Protocols

This section provides detailed, step-by-step methodologies for investigating the proposed mechanisms of action.

Experimental Workflow for Mechanism of Action Studies

Caption: A generalized workflow for investigating the mechanism of action.

Protocol 1: Prostaglandin E2 (PGE2) Synthesis Inhibition Assay

This assay quantifies the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM, FBS, Penicillin-Streptomycin

-

LPS from E. coli

-

Test compounds (Tert-butyl 4-amino-2-hydroxybenzoate derivatives)

-

Indomethacin (positive control)

-

DMSO (vehicle control)

-

PGE2 ELISA Kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treatment: Pre-treat cells with various concentrations of the test compounds or controls for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.[2]

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[2][24]

-

Data Analysis: Calculate the percentage inhibition of PGE2 synthesis for each compound concentration relative to the vehicle control. Determine the IC50 value.

Protocol 2: Leukotriene B4 (LTB4) Production Assay

This protocol measures the inhibition of LTB4, a potent chemoattractant, from stimulated leukocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable leukocyte cell line (e.g., HL-60)

-

RPMI-1640 medium

-

Calcium ionophore A23187

-

Test compounds

-

Zileuton (5-LO inhibitor, positive control)

-

LTB4 ELISA Kit

Procedure:

-

Cell Isolation/Culture: Isolate PBMCs from healthy donor blood or culture the chosen cell line.

-

Cell Suspension: Resuspend cells in RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the cells with test compounds or controls for 30 minutes at 37°C.

-

Stimulation: Add calcium ionophore A23187 (5 µM) to stimulate LTB4 production and incubate for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Supernatant Analysis: Collect the supernatant and measure LTB4 concentration using an ELISA kit.[4][25][26]

-

Data Analysis: Calculate the percentage inhibition and IC50 values.

Protocol 3: PPAR-γ Activation Reporter Assay

This assay determines if the test compounds can activate the PPAR-γ receptor.

Materials:

-

A suitable cell line (e.g., HEK293T or HepG2)

-

PPAR-γ expression vector

-

A reporter plasmid containing a PPAR-response element (PPRE) driving a luciferase gene

-

Transfection reagent

-

Test compounds

-

Rosiglitazone (PPAR-γ agonist, positive control)

-

Luciferase assay system

Procedure:

-

Co-transfection: Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter plasmid.

-

Treatment: After 24 hours, treat the transfected cells with test compounds or controls for another 24 hours.

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.[7]

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Express results as fold activation over the vehicle control.

Protocol 4: NF-κB Inhibition Assay (Western Blot for Phospho-p65)

This protocol assesses the inhibition of NF-κB activation by measuring the phosphorylation of its p65 subunit.

Materials:

-

A suitable cell line (e.g., RAW 264.7 or HeLa)

-

LPS or TNF-α for stimulation

-

Test compounds

-

Bay 11-7082 (NF-κB inhibitor, positive control)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-NF-κB p65, anti-total NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment: Culture cells and pre-treat with test compounds for 1 hour.

-

Stimulation: Stimulate with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 30 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[6]

-

Block the membrane with 5% BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify band intensities and normalize the phospho-p65 signal to total p65 and the loading control (β-actin).

Protocol 5: Free Radical Scavenging Assays (DPPH & ABTS)

These are cell-free assays to evaluate the direct antioxidant capacity of the compounds.

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add different concentrations of the test compound.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

-

Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance.

-

Add different concentrations of the test compound to the ABTS•+ solution.

-

Incubate for a short period and measure the absorbance at ~734 nm.

-

Calculate the percentage of inhibition.

Protocol 6: Nrf2/HO-1 Pathway Activation (Western Blot)

This protocol assesses the ability of the compounds to induce the expression of Nrf2 and its target gene HO-1.

Materials:

-

A suitable cell line (e.g., HaCaT or ARPE-19)

-

Test compounds

-

Sulforaphane (Nrf2 activator, positive control)

-

Lysis buffer

-

Antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear fraction), anti-β-actin (cytosolic fraction)

Procedure:

-

Cell Treatment: Treat cells with test compounds for different time points (e.g., 6, 12, 24 hours).

-

Fractionation (Optional but recommended): Prepare nuclear and cytosolic fractions to observe Nrf2 nuclear translocation.

-

Western Blotting: Perform western blotting as described in Protocol 4, using the specified antibodies.

-

Data Analysis: Quantify band intensities and normalize to the respective loading controls. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.

Protocol 7: Akt Phosphorylation Assay (Western Blot)

This assay measures the activation of the Akt signaling pathway.

Materials:

-

A suitable cell line that can be stimulated (e.g., HEK293, MCF-7)

-

Growth factor for stimulation (e.g., EGF, insulin)

-

Test compounds

-

Lysis buffer with phosphatase inhibitors

-

Antibodies: anti-phospho-Akt (Ser473 and Thr308), anti-total Akt, anti-β-actin

Procedure:

-

Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.[6]

-

Treatment and Stimulation: Pre-treat with test compounds, then stimulate with a growth factor for a short period (5-15 minutes).[6][32]

-

Cell Lysis and Western Blotting: Perform cell lysis and western blotting as described in Protocol 4, using the specified antibodies.[32][33][34]

-

Data Analysis: Quantify and normalize the phospho-Akt signals to total Akt.

Protocol 8: SIRT5 Inhibition Assay

This is an in vitro assay to measure the direct inhibition of SIRT5 enzymatic activity.

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)

-

NAD+

-

Test compounds

-

Suramin (non-specific sirtuin inhibitor, positive control)

-

Assay buffer

Procedure:

-

In a 96-well plate, add the assay buffer, NAD+, and the test compound.

-

Add the SIRT5 enzyme and incubate briefly.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The desuccinylation of the substrate separates the fluorophore and quencher, leading to a fluorescent signal.[35][36][37][38]

-

Data Analysis: Calculate the reaction rates and determine the percentage inhibition and IC50 values.

Protocol 9: Farnesoid X Receptor (FXR) Antagonist Assay

This is a cell-based reporter assay to screen for FXR antagonists.

Materials:

-

A suitable cell line (e.g., HEK293T)

-

FXR expression vector

-

FXR-responsive reporter plasmid (luciferase-based)

-

Transfection reagent

-

Test compounds

-

GW4064 (FXR agonist)

-

Luciferase assay system

Procedure:

-

Co-transfection: Co-transfect cells with the FXR expression vector and the reporter plasmid.

-

Treatment: Treat the cells with the test compound in the presence of a sub-maximal concentration of the FXR agonist GW4064.[22][39][40]

-

Cell Lysis and Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity.

-

Data Analysis: A decrease in luciferase activity in the presence of the test compound (and agonist) indicates antagonistic activity. Calculate the percentage of inhibition and IC50 values.

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clear, well-structured tables for easy comparison of the activities of different derivatives.

Table 1: Summary of In Vitro Activities of Tert-butyl 4-amino-2-hydroxybenzoate Derivatives

| Compound ID | Cytotoxicity (CC50, µM) | PGE2 Inhibition (IC50, µM) | LTB4 Inhibition (IC50, µM) | PPAR-γ Activation (EC50, µM) | NF-κB Inhibition (IC50, µM) | DPPH Scavenging (IC50, µM) | SIRT5 Inhibition (IC50, µM) | FXR Antagonism (IC50, µM) |

| Derivative 1 | ||||||||

| Derivative 2 | ||||||||

| ... | ||||||||

| Control |

Part 3: Signaling Pathway and Workflow Diagrams

Proposed PPAR-γ and NF-κB Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action via PPAR-γ and NF-κB.

Proposed Nrf2/HO-1 Antioxidant Pathway

Caption: Proposed antioxidant mechanism via the Akt/Nrf2/HO-1 pathway.

Conclusion

The structural characteristics of Tert-butyl 4-amino-2-hydroxybenzoate derivatives suggest a rich and diverse pharmacology. The proposed mechanisms of action, drawing from the established activities of aminosalicylates and other phenolic compounds, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive and self-validating framework for elucidating the precise molecular activities of these promising compounds. Through systematic investigation of their anti-inflammatory, antioxidant, and specific target-modulating properties, the full therapeutic potential of this chemical class can be unlocked, paving the way for the development of novel therapeutics for a range of human diseases.

References

-

MacDermott, R. P. (1993). Review article: the mode of action of the aminosalicylates in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics, 7(4), 369-383. [Link]

-

MDPracticeGuide. (2011, August 26). Mechanism of Action of Aminosalicylates [Video]. YouTube. [Link]

-

Ren, A., et al. (2019). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 76, 105912. [Link]

-

Wikipedia contributors. (2024, November 26). Janus kinase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Grokipedia. (n.d.). Aminosalicylate. Grokipedia. [Link]

-

MDPracticeGuide. (n.d.). Mechanism of Action of Aminosalicylates. MDPracticeGuide. [Link]

-

Aladdin. (n.d.). JAK/STAT Inhibitors. [Link]

-

Dubuquoy, L., et al. (2006). PPARγ as a new therapeutic target in inflammatory bowel diseases. Gut, 55(9), 1341-1349. [Link]

-

Xu, Y., et al. (2018). 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury. Life Sciences, 204, 37-44. [Link]

-

AJMC. (2011, July 27). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. [Link]

-

Liu, Y., et al. (2023). Research progress on the regulation of oxidative stress by phenolics: the role of gut microbiota and Nrf2 signaling pathway. Food & Function, 14(23), 10595-10613. [Link]

-

Li, Y., et al. (2015). Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry, 23(19), 6427-6436. [Link]

-

Apak, R., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6529. [Link]

-

Flis, A., & Jastrzębski, Z. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(11), 1838. [Link]

-

Cirmi, S., et al. (2020). Polyphenols as Modulator of Oxidative Stress in Cancer Disease: New Therapeutic Strategies. Oxidative Medicine and Cellular Longevity, 2020, 2586435. [Link]

-

An, Y., et al. (2012). Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. Journal of Biological Engineering, 6(1), 2. [Link]

-

Rousseaux, C., et al. (2005). Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ. The Journal of Experimental Medicine, 201(8), 1205-1215. [Link]

-

Liu, X., et al. (2012). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Current Protocols in Chemical Biology, 4(4), 307-322. [Link]

-

Lachenal, G., et al. (2017). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 4, 1-9. [Link]

-

MDPracticeGuide. (2011, August 26). Mechanism of Action of Aminosalicylates [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The antioxidant activity using DPPH and ABTS radical scavenging assays of the fruit extract. [Link]

-

Byndloss, M. X., et al. (2021). 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium. mBio, 12(1), e03233-20. [Link]

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg) Leaves Extract and Fractions. [Link]

-

Kumlin, M. (1999). Measurement of Leukotrienes in Humans. American Journal of Respiratory and Critical Care Medicine, 160(1), 25-30. [Link]

-

Al-Ostoot, F. H., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2022, 5585253. [Link]

-

ResearchGate. (n.d.). Screening of SIRT5 inhibitors from natural products. [Link]

-

Zhang, Y., et al. (2018). Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer. Cell Chemical Biology, 25(1), 29-41.e7. [Link]

-

Coward, J., et al. (2000). Leukotriene and Prostanoid Pathway Enzymes in Bronchial Biopsies of Seasonal Allergic Asthmatics. American Journal of Respiratory and Critical Care Medicine, 162(2), 638-644. [Link]

-

Proctor, W. R., et al. (2020). In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk. Archives of Toxicology, 94(8), 2859-2872. [Link]

-

BellBrook Labs. (n.d.). What Is the Best Sirtuin Assay for SIRT Screening?. [Link]

-

Wang, S., et al. (2023). Farnesoid X receptor regulators from natural products and their biological function. Chinese Medicine, 18(1), 81. [Link]

-

Massafra, V., et al. (2018). Farnesoid X Receptor and Its Ligands Inhibit the Function of Platelets. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 834-845. [Link]

-

Zheng, W., et al. (2012). Thiosuccinyl peptides as Sirt5-specific inhibitors. MedChemComm, 3(7), 818-822. [Link]

-

Iachettini, S., et al. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. International Journal of Molecular Sciences, 23(14), 7724. [Link]

-

National Cancer Institute. (n.d.). Chemotaxis Assay. [Link]

-

ibidi. (n.d.). Chemotaxis Assay | Experimental Workflow. [Link]

-

Bio-protocol. (n.d.). Chemotaxis assay. [Link]

-

Wang, Y., et al. (2019). Farnesoid X receptor (FXR): Structures and ligands. Acta Pharmaceutica Sinica B, 9(5), 893-906. [Link]

-

Taylor & Francis. (n.d.). Leukotrienes – Knowledge and References. [Link]

-

Reuter, B. K., et al. (1996). Effects of inhibition of prostaglandin endoperoxide synthase-2 in chronic gastro-intestinal ulcer models in rats. British Journal of Pharmacology, 117(8), 1611-1614. [Link]

-

Beerhues, L., et al. (2007). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Journal of Natural Products, 70(2), 202-205. [Link]

Sources

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effects of inhibition of prostaglandin endoperoxide synthase-2 in chronic gastro-intestinal ulcer models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novamedline.com [novamedline.com]

- 5. atsjournals.org [atsjournals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 12. youtube.com [youtube.com]

- 13. onclive.com [onclive.com]

- 14. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Polyphenols on Oxidative Stress, Inflammation, and Interconnected Pathways during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenol-Rich Botanicals Modulate Oxidative Stress and Epithelial Integrity in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyphenols as Modulator of Oxidative Stress in Cancer Disease: New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. mdpi.com [mdpi.com]

- 28. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. e3s-conferences.org [e3s-conferences.org]

- 32. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ccrod.cancer.gov [ccrod.cancer.gov]

- 35. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 36. bellbrooklabs.com [bellbrooklabs.com]

- 37. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Insights on the Modulation of SIRT5 Activity: A Challenging Balance | MDPI [mdpi.com]

- 39. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 40. ahajournals.org [ahajournals.org]

In-Depth Technical Guide: Steric Hindrance Effects of the tert-Butyl Group in 4-Amino-2-Hydroxybenzoate

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butyl group is a cornerstone of molecular design, prized for its profound steric influence that dictates reaction pathways, enforces specific molecular conformations, and imparts metabolic stability. When incorporated into the scaffold of 4-amino-2-hydroxybenzoate, a key pharmacophore, the tert-butyl group's steric hindrance introduces a layer of complexity and opportunity. This guide provides a comprehensive exploration of these effects, from fundamental principles to practical applications in synthesis and drug discovery. We will dissect the nuanced interplay between the bulky tert-butyl moiety and the reactive centers of the 4-amino-2-hydroxybenzoate core, offering a technical narrative grounded in mechanistic understanding and empirical data.

Introduction: The Archetype of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry, describing the influence of the spatial arrangement of atoms on the feasibility and rate of chemical reactions.[1] The tert-butyl group, -C(CH₃)₃, is the quintessential example of a sterically demanding substituent. Its three methyl groups, extending from a central quaternary carbon, create a significant, conformationally rigid, and non-polar volume. This steric bulk is not a mere impediment; it is a powerful tool for chemists to control reactivity and molecular architecture.[1]

In the context of 4-amino-2-hydroxybenzoate, a molecule with multiple reactive sites—the amino group, the hydroxyl group, the carboxylic acid, and the aromatic ring itself—the introduction of a tert-butyl group can dramatically alter its chemical behavior. This guide will explore these alterations in a systematic manner.